molecular formula C22H26N2O4S B2383965 N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide CAS No. 953962-37-3

N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide

Cat. No.: B2383965
CAS No.: 953962-37-3
M. Wt: 414.52
InChI Key: OSRBJWMXTBZBOR-UHFFFAOYSA-N
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Description

N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is a complex organic compound that features a morpholine ring, a naphthalene ring, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide typically involves multiple steps:

    Formation of the Morpholine Ring: This can be achieved through the reaction of diethanolamine with an appropriate aryl halide under basic conditions.

    Attachment of the Naphthalene Ring: The naphthalene ring can be introduced via a Friedel-Crafts acylation reaction, using an acyl chloride derivative of naphthalene.

    Sulfonamide Formation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its biological activity.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are commonly used.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid derivative, while substitution could introduce various functional groups such as halides or amines.

Scientific Research Applications

N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide has several applications in scientific research:

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.

    Biological Studies: It can be used to study the effects of sulfonamide derivatives on biological systems, including their antimicrobial and anti-inflammatory properties.

    Industrial Applications: The compound may be used in the development of new materials or as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or block receptor binding. This can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

    N-(2-oxo-2-(2-phenylmorpholino)ethyl)-naphthalene-2-sulfonamide: Similar structure but lacks the tetrahydro modification.

    N-(2-oxo-2-(2-phenylmorpholino)ethyl)-benzene-2-sulfonamide: Similar structure but with a benzene ring instead of a naphthalene ring.

Uniqueness

N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is unique due to the combination of its morpholine, naphthalene, and sulfonamide groups. This unique structure may confer specific biological activities and chemical properties that are not present in similar compounds.

Properties

IUPAC Name

N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O4S/c25-22(24-12-13-28-21(16-24)18-7-2-1-3-8-18)15-23-29(26,27)20-11-10-17-6-4-5-9-19(17)14-20/h1-3,7-8,10-11,14,21,23H,4-6,9,12-13,15-16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSRBJWMXTBZBOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)NCC(=O)N3CCOC(C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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